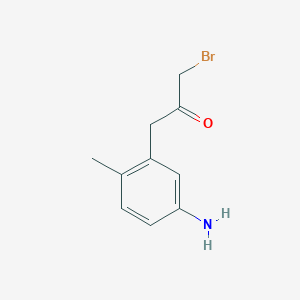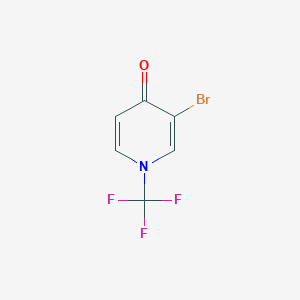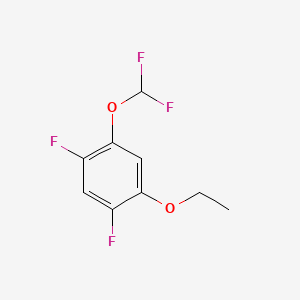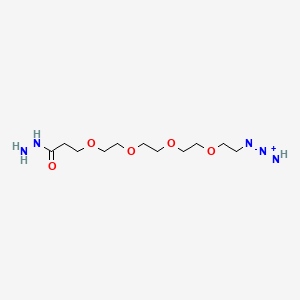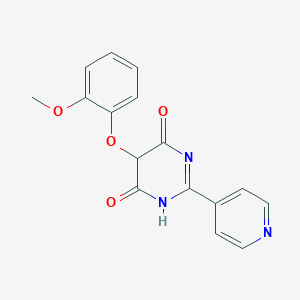![molecular formula C8H7BrN2O B14042964 (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl group at the 7-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol typically involves the cyclization of 2-aminopyridine with an α-bromoketone, followed by bromination and subsequent functionalization to introduce the hydroxymethyl group. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes the cyclization and bromination in a one-pot tandem reaction . The reaction conditions are generally mild and do not require a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidants: TBHP, hydrogen peroxide, or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (3-substituted-imidazo[1,2-a]pyridin-7-yl)methanol derivatives, while oxidation and reduction reactions can modify the hydroxymethyl group to other functional groups.
科学研究应用
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activities of imidazo[1,2-a]pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be employed in chemical biology to probe biological pathways and mechanisms.
作用机制
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydroxymethyl substituents.
3-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the 3-position instead of bromine.
7-Substituted Imidazo[1,2-a]pyridines: Compounds with different functional groups at the 7-position.
Uniqueness
(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
(3-bromoimidazo[1,2-a]pyridin-7-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-4,12H,5H2 |
InChI 键 |
AKLFJBVLVPKAPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NC=C2Br)C=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







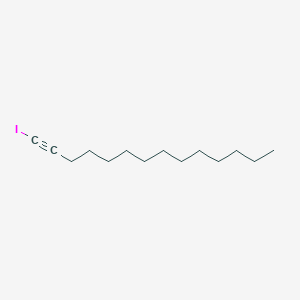
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
